4-Methylpyrazole hydrochloride 4-Methylpyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 56010-88-9
VCID: VC3798530
InChI: InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H
SMILES: CC1=CNN=C1.Cl
Molecular Formula: C4H7ClN2
Molecular Weight: 118.56 g/mol

4-Methylpyrazole hydrochloride

CAS No.: 56010-88-9

Cat. No.: VC3798530

Molecular Formula: C4H7ClN2

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpyrazole hydrochloride - 56010-88-9

Specification

CAS No. 56010-88-9
Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
IUPAC Name 4-methyl-1H-pyrazole;hydrochloride
Standard InChI InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H
Standard InChI Key PUCXJHNDMYZOHG-UHFFFAOYSA-N
SMILES CC1=CNN=C1.Cl
Canonical SMILES CC1=CNN=C1.Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

4-Methylpyrazole hydrochloride is the hydrochloride salt of 4-methylpyrazole, characterized by a pyrazole ring substituted with a methyl group at the 4-position and a chloride ion. The compound exists as a white to off-white crystalline powder with a melting point of 157–159°C . Its density is 0.993 g/mL at 25°C, and it exhibits high solubility in polar solvents such as water and methanol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight118.56 g/mol
Melting Point157–159°C
Solubility in Water100 mg/mL (clear solution)
Density0.993 g/mL at 25°C
Refractive IndexNot reported

Stability and Reactivity

The compound is hygroscopic and requires storage in airtight containers under ambient conditions to prevent degradation. It is sensitive to prolonged exposure to light, which may induce decomposition . In aqueous solutions, 4-methylpyrazole hydrochloride remains stable at neutral pH but may hydrolyze under strongly acidic or alkaline conditions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methylpyrazole hydrochloride typically begins with the preparation of 4-methylpyrazole, followed by hydrochlorination. A patented five-step process optimizes purity by minimizing impurities such as pyrazole and hydrazine :

  • Reaction of Propionaldehyde with Triethyl Orthoformate: Produces 1,1-diethoxypropane.

  • Catalytic Conversion to 1-Ethoxy-1-propene: Achieved using a boron trifluoride-diethyl etherate catalyst.

  • Formation of 1,1,3,3-Tetraethoxy-2-methylpropane (TEMP): Reacting 1-ethoxy-1-propene with triethyl orthoformate.

  • Hydrazine Hydrolysis: TEMP reacts with hydrazine sulfate under controlled pH (4–6) and temperature (70–85°C) to yield 4-methylpyrazole.

  • Hydrochlorination: The free base is treated with hydrochloric acid to form the hydrochloride salt .

Key Purity Metrics:

  • Pyrazole content: <0.1%

  • Hydrazine residues: <10 ppm

  • Nitrobenzaldehyde: <10 ppm

Industrial-Scale Production

Sigma-Aldrich and TCI Chemical produce 4-methylpyrazole hydrochloride at scales up to 1 kg, with prices ranging from $146/100 mg to $860/1 g . The synthesis emphasizes solvent-free reactions and catalytic efficiency to reduce environmental impact.

Pharmacological Applications

Mechanism of Action

4-Methylpyrazole hydrochloride inhibits alcohol dehydrogenase (ADH), the enzyme responsible for converting methanol into formaldehyde and ethylene glycol into glycolic acid. By competitively binding ADH (Ki ≈ 1 μM), it prevents the accumulation of toxic metabolites that cause metabolic acidosis, renal failure, and neurological damage .

Key Enzymatic Targets:

  • CYP2E1 Inhibition: Modulates cytochrome P450 activity, reducing oxidative stress in hepatic tissues .

  • Formate Dehydrogenase Suppression: Limits formic acid production in methanol poisoning .

Ethylene Glycol Poisoning

In ethylene glycol intoxication, 4-methylpyrazole hydrochloride delays the conversion to oxalic acid, allowing renal excretion of unmetabolized toxin. Clinical trials demonstrate a >90% survival rate when administered within 12 hours of ingestion .

Methanol Poisoning

The compound mitigates methanol’s ocular and central nervous system toxicity by maintaining blood formic acid levels below 0.5 mg/dL . Adjuvant hemodialysis enhances elimination in severe cases.

Dosage Protocol:

  • Loading Dose: 15 mg/kg IV

  • Maintenance Dose: 10 mg/kg every 12 hours

Dose (mg/kg)Adverse EffectsIncidence
10–20None0%
50Nausea, dizziness75%
100Vertigo, prolonged nausea100%

Occupational Hazards

The compound is classified under GHS Category 2 for skin and eye irritation. Safety protocols mandate the use of nitrile gloves and face shields during handling .

Future Directions

Ongoing research explores 4-methylpyrazole hydrochloride’s potential in:

  • Oncology: As a radiosensitizer in glioblastoma models .

  • Antiviral Therapy: Inhibiting viral NAD+-dependent dehydrogenases .

  • Sustainable Synthesis: Catalytic asymmetric routes to reduce waste .

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